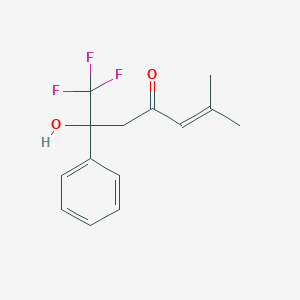
(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a heterocyclic compound belonging to the 4H-chromene family. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anticoagulant properties . The structure of this compound includes a 4H-chromene core, which is a fused ring system containing both a benzene ring and a pyran ring.
Vorbereitungsmethoden
The synthesis of (8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves a multi-component reaction. One common method involves the reaction of (2E, 6E)-2,6-dibenzylidenecyclohexanone with malononitrile in the presence of a catalyst such as L-proline in acetonitrile under reflux conditions . This method is advantageous due to its simplicity and high yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Wissenschaftliche Forschungsanwendungen
(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Its anticancer properties make it a potential candidate for cancer therapy.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The biological activity of this compound is primarily due to its ability to interact with various molecular targets. For instance, its antimicrobial activity is attributed to its interaction with bacterial cell membranes, leading to cell lysis . Its anticancer activity is believed to involve the inhibition of specific enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other 4H-chromene derivatives such as:
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(3-chloro-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities. The unique combination of substituents in (8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE contributes to its distinct biological properties.
Eigenschaften
Molekularformel |
C23H20N2O |
|---|---|
Molekulargewicht |
340.4g/mol |
IUPAC-Name |
(8E)-2-amino-8-benzylidene-4-phenyl-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H20N2O/c24-15-20-21(17-10-5-2-6-11-17)19-13-7-12-18(22(19)26-23(20)25)14-16-8-3-1-4-9-16/h1-6,8-11,14,21H,7,12-13,25H2/b18-14+ |
InChI-Schlüssel |
NFPMGUPGOPWSQV-NBVRZTHBSA-N |
SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4 |
Isomerische SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B385888.png)
![Ethyl 3-phenyl-2-[(3,4,5-trimethoxybenzylidene)hydrazono]-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B385895.png)
![4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-one [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B385896.png)
![ethyl (2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-methyl-1,3-thiazole-4-carboxylate](/img/structure/B385898.png)
![2-{[5-(4-{4-nitrophenyl}-1-piperazinyl)-4-methyl-3-(trifluoromethyl)-6H-1,2-oxazin-6-ylidene]amino}-1,3-benzothiazole](/img/structure/B385900.png)



![N-(4-(2,4-dichlorophenyl)-3-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B385905.png)
![N-(1-allyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-phenylhydrazinecarboxamide](/img/structure/B385906.png)
![3-(2,4-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B385907.png)
![N-[(2Z)-4-(2,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B385908.png)
![4-(4-bromophenyl)-1-[(4-chloroanilino)methyl]-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B385909.png)
![N-(4-methylphenyl)-2-{[3-(2-naphthyl)-5-(trifluoromethyl)[1,3]thiazolo[2,3-c][1,2,4]triazepin-7-yl]carbonyl}hydrazinecarboxamide](/img/structure/B385910.png)
